2-(4-nitro-1H-pyrazol-1-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

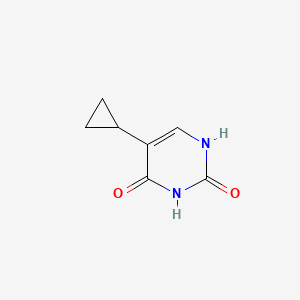

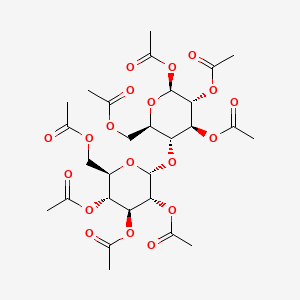

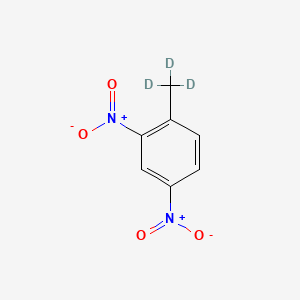

“2-(4-nitro-1H-pyrazol-1-yl)ethanamine” is a chemical compound with the CAS Number: 1002033-53-5. It has a linear formula of C5H8N4O2 .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate, leading to various substituted ethanamines and ethanones. This indicates a versatile approach to modifying the pyrazole core for desired properties.Molecular Structure Analysis

The molecular structure of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” is represented by the InChI code: 1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 . The molecular weight of the compound is 156.14 .Physical And Chemical Properties Analysis

“2-(4-nitro-1H-pyrazol-1-yl)ethanamine” has a molecular weight of 156.14 .Scientific Research Applications

Medicinal Chemistry

Pyrazoles, which include “2-(4-nitro-1H-pyrazol-1-yl)ethanamine”, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their potential biological activity . They are often used in the development of new therapeutic agents with better efficacy and fewer adverse effects .

Agrochemistry

Pyrazoles also find applications in agrochemistry . However, the specific use of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” in this field is not explicitly mentioned in the sources.

Coordination Chemistry

In coordination chemistry, pyrazoles are often used due to their ability to form complexes with various metals .

Organometallic Chemistry

Pyrazoles, including “2-(4-nitro-1H-pyrazol-1-yl)ethanamine”, are also used in organometallic chemistry .

Anticancer Research

Some pyrazole derivatives have shown potential as anticancer agents . For example, certain derivatives have been found to inhibit Aurora-A kinase, a protein associated with several types of human cancers .

Antioxidant Research

There is also research into the antioxidant properties of certain pyrazole derivatives . However, the specific antioxidant activity of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” is not explicitly mentioned in the sources.

Infective Stage Research

Some pyrazole derivatives have been evaluated against the replicative and infective stages of Trypanosoma cruzi , a parasite that causes Chagas disease. However, the specific activity of “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” against this parasite is not explicitly mentioned in the sources.

Future Directions

The future directions for “2-(4-nitro-1H-pyrazol-1-yl)ethanamine” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Given the broad range of biological activities exhibited by pyrazole derivatives , there could be potential for the development of new drugs or therapeutic agents.

Mechanism of Action

Target of Action

Similar compounds, such as 1-substituted-2-(5-substituted-1-phenyl-1-h-pyrazol-3-yl)-1h-benzo[d]imidazole, have been evaluated for their antitumor potential against different cell lines .

Mode of Action

It’s worth noting that similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Similar compounds have shown a broad range of biological activities, which suggests that this compound may also have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTQKSKBFGFMNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302932 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-nitro-1H-pyrazol-1-yl)ethanamine | |

CAS RN |

1002033-53-5 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-fluorophenyl)-3-oxopropanal O-methyloxime](/img/structure/B1353274.png)

![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)